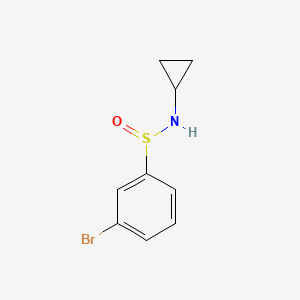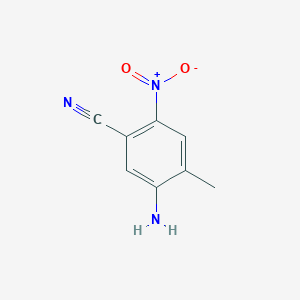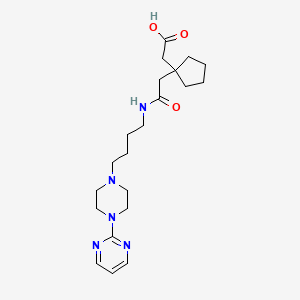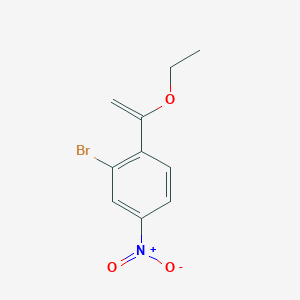
Benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate
概要
説明
Benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . It features a six-membered piperidine ring with a secondary amine group at the 5th position (S-configuration) and a methyl group at the 2nd position (R-configuration). A benzyl group is attached to the carbonyl carbon of a carboxylic acid group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate typically involves asymmetric catalytic hydrogenation of precursors containing unsaturated bonds. Another method includes the resolution of racemic mixtures using chiral separation techniques. The specific reaction conditions depend on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would involve similar techniques to those used in laboratory settings, with optimizations for efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
Benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Amide bond formation: with amines.
Esterification: with alcohols.
Hydrolysis: under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Amine reagents: for amide bond formation.
Alcohols: for esterification.
Acids or bases: for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, amide bond formation with an amine would yield an amide derivative, while esterification with an alcohol would produce an ester.
科学的研究の応用
Benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate has several scientific research applications, including:
類似化合物との比較
Similar Compounds
(2R,5S)-5-amino-2-methylpiperidine-1-carboxylate: Lacks the benzyl group.
(2R,5S)-1-Cbz-5-amino-2-methylpiperidine: A similar compound with a different protecting group.
Uniqueness
特性
IUPAC Name |
benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-7-8-13(15)9-16(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3/t11-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKAMUJIXBCKIH-YPMHNXCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](CN1C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401180570 | |
| Record name | Phenylmethyl (2R,5S)-5-amino-2-methyl-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401180570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1290191-65-9 | |
| Record name | Phenylmethyl (2R,5S)-5-amino-2-methyl-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1290191-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl (2R,5S)-5-amino-2-methyl-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401180570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















